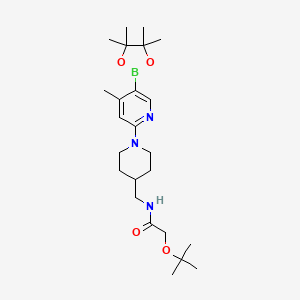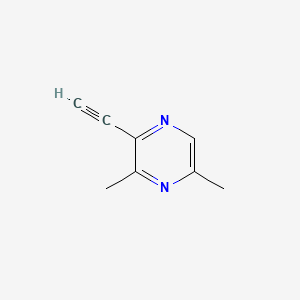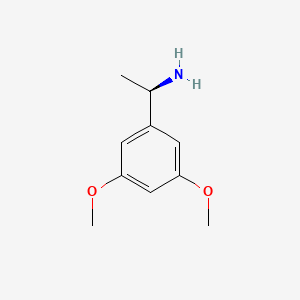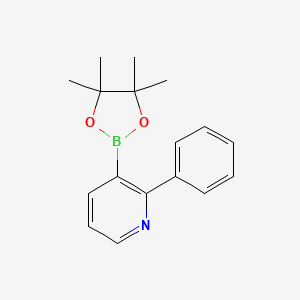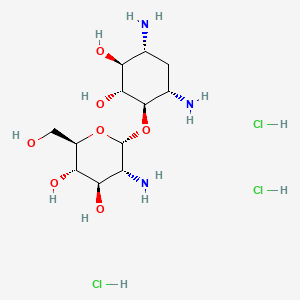
Paromamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paromamine trihydrochloride is a salt form of paromamine, a vital intermediate in the biosynthesis of aminoglycosides, specifically 4,5 and 4,6-disubstituted 2-deoxystreptamine-containing aminoglycosides . This compound is significant in the field of medicinal chemistry due to its role in the synthesis of various antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Paromamine trihydrochloride can be synthesized through a modified Koenigs-Knorr reaction. This involves the reaction of 3,4,6-tri-O-acetyl-2-(2’,4’-dinitroanilino)-α-D-glucopyranosyl bromide with isopropylidene derivatives of 2-deoxystreptamine . The reaction conditions typically include the use of solvents like dimethylformamide and catalysts such as silver carbonate.
Industrial Production Methods: Industrial production of this compound often involves the fermentation of engineered Escherichia coli strains. These strains are genetically modified to enhance the production of paromamine by disrupting specific metabolic pathways . The fermentation process is followed by extraction and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Paromamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert paromamine to its corresponding oxo-derivatives.
Reduction: Reduction reactions can modify the functional groups on the paromamine molecule.
Substitution: Substitution reactions can introduce different substituents on the paromamine structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of paromamine, such as 4’-oxo-lividamine and other aminoglycoside derivatives .
Scientific Research Applications
Paromamine trihydrochloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of aminoglycoside antibiotics.
Biology: It serves as a tool for studying the biosynthesis pathways of aminoglycosides.
Medicine: Paromamine derivatives are explored for their potential antimicrobial properties.
Industry: It is used in the production of antibiotics and other pharmaceutical compounds.
Mechanism of Action
Paromamine trihydrochloride exerts its effects by inhibiting protein synthesis. It binds to the 16S ribosomal RNA of the bacterial ribosome, interfering with the translation process. This binding prevents the proper alignment of tRNA and mRNA, leading to the production of faulty proteins and ultimately bacterial cell death .
Comparison with Similar Compounds
Neomycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Kanamycin: Shares structural similarities with paromamine and is used to treat bacterial infections.
Gentamycin: Another aminoglycoside with a broad spectrum of activity against various bacteria.
Uniqueness: Paromamine trihydrochloride is unique due to its specific role as an intermediate in the biosynthesis of both 4,5 and 4,6-disubstituted aminoglycosides. This dual functionality makes it a valuable compound for the development of novel antibiotics through combinatorial biosynthesis .
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBUYCLHSMNAGW-MHFNDSQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl3N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


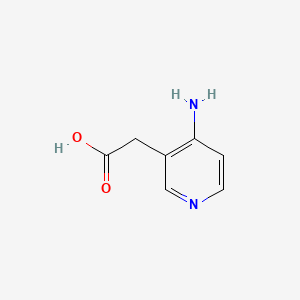
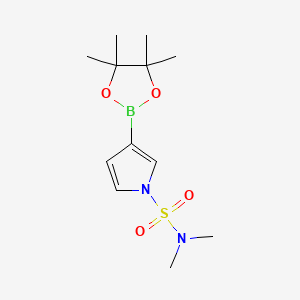
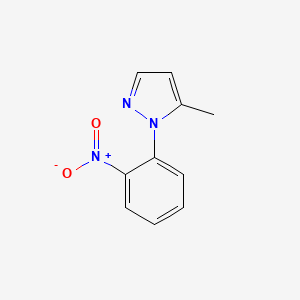
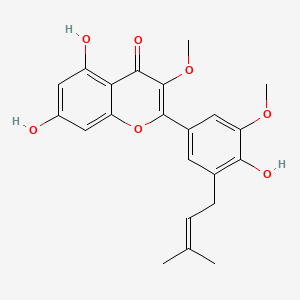
![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)


